molecular formula C17H25N3O3S B5851393 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide

4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide

Katalognummer B5851393
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: IRZYNAOKZFTXTA-ISLYRVAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1994 by a team of researchers at Merck & Co. Inc. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

MPEP selectively blocks the activity of 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, a type of glutamate receptor that is involved in various physiological and pathological processes in the brain. By blocking 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects in the brain. It reduces the release of glutamate and dopamine, two neurotransmitters that are involved in various neurological and psychiatric disorders. MPEP also modulates the activity of ion channels and reduces the excitability of neurons. These effects contribute to the therapeutic potential of MPEP in various neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

MPEP has several advantages for lab experiments. It is highly selective for 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide and does not interact with other glutamate receptors. It is also relatively stable and can be easily administered to animals. However, MPEP has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life and needs to be administered frequently to maintain its therapeutic effects.

Zukünftige Richtungen

There are several future directions for the study of MPEP. One potential application is in the treatment of drug addiction. MPEP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin. Another potential application is in the treatment of schizophrenia. MPEP has been shown to reduce the symptoms of schizophrenia in preclinical studies. Finally, MPEP may have potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease.

Synthesemethoden

MPEP can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholineethanamine. The final product is obtained by reacting the intermediate with 1-pyrrolidinecarboxaldehyde. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and drug addiction in preclinical studies. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Eigenschaften

IUPAC Name

(NE)-4-methyl-N-(2-morpholin-4-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(20-8-2-3-9-20)14-19-10-12-23-13-11-19/h4-7H,2-3,8-14H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZYNAOKZFTXTA-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(1E)-2-(morpholin-4-yl)-1-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.